molecular formula C17H13BrN2OS B2901006 2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034448-85-4

2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Cat. No. B2901006
CAS RN: 2034448-85-4
M. Wt: 373.27
InChI Key: OJZHATPPSNYDNS-UHFFFAOYSA-N
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Description

2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

The mechanism of action of 2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves its binding to specific biological targets, such as enzymes or receptors, leading to the modulation of their activity. The exact mechanism of action varies depending on the specific target and the chemical structure of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific target and the chemical structure of the compound. In general, it has been shown to have a range of effects, including anti-inflammatory, neuroprotective, and anticancer activities.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its relatively high cost, limited availability, and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the study of 2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide. These include the development of new synthetic methods for the compound and its derivatives, the investigation of its interactions with new biological targets, and the evaluation of its potential applications in various fields of scientific research, including drug discovery, biochemistry, and medicinal chemistry. Additionally, further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of the compound.

Synthesis Methods

The synthesis of 2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves several steps, including the reaction of 2-aminomethylpyridine with 3-bromothiophene-2-carboxaldehyde, followed by the reaction of the resulting intermediate with 4-bromobenzoyl chloride. The final product is obtained by purification through column chromatography.

Scientific Research Applications

2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, it has been used as a starting material for the synthesis of novel compounds with improved pharmacological properties. In biochemistry, it has been studied for its interactions with various biological targets, including enzymes and receptors.

Safety and Hazards

While specific safety and hazard information for “2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide” is not available, it’s important to handle all chemical compounds with appropriate safety measures. Always refer to Material Safety Data Sheets (MSDS) or similar resources for specific safety information .

properties

IUPAC Name

2-bromo-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2OS/c18-15-4-2-1-3-14(15)17(21)20-10-12-5-7-19-16(9-12)13-6-8-22-11-13/h1-9,11H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZHATPPSNYDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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